molecular formula C23H24ClN3O5S2 B2724765 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-95-7

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2724765
CAS No.: 868674-95-7
M. Wt: 522.03
InChI Key: LDVCTXUGZPLJAB-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom and a propargyl group. The Z-configuration of the imine bond in the benzo[d]thiazol-2(3H)-ylidene moiety is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5S2/c1-4-12-27-21-19(24)6-5-7-20(21)33-23(27)25-22(28)17-8-10-18(11-9-17)34(29,30)26(13-15-31-2)14-16-32-3/h1,5-11H,12-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVCTXUGZPLJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The compound's molecular formula is C25H29N3O6S2C_{25}H_{29}N_{3}O_{6}S_{2}, with a molecular weight of 531.6 g/mol. It contains various functional groups, including sulfamoyl and thiazole moieties, which are known for their biological activities.

PropertyValue
Molecular FormulaC25H29N3O6S2
Molecular Weight531.6 g/mol
CAS Number868674-93-5

The biological activity of the compound is hypothesized to involve multiple mechanisms, including:

  • Enzyme Inhibition : The presence of the sulfamoyl group may allow for inhibition of certain enzymes, similar to other sulfamoyl-containing compounds that target carbonic anhydrase and other enzymes involved in tumor growth.
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide.

Anticancer Activity

A study on benzodioxole derivatives indicated significant anticancer activity, particularly against Hep3B liver cancer cells. Similar compounds have shown IC50 values in the low micromolar range, suggesting that our compound might exhibit comparable potency.

CompoundCell LineIC50 (µM)
Benzodioxole DerivativeHep3B8.07
DoxorubicinHep3B7.4

The ability of these compounds to induce cell cycle arrest in the G2-M phase indicates a potential mechanism for their anticancer effects. This suggests that (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may similarly affect cell cycle dynamics.

Antioxidant Activity

In vitro studies have shown that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells. The DPPH assay is commonly used to evaluate such activities, and compounds exhibiting strong antioxidant effects are often explored for their therapeutic potential in diseases characterized by oxidative damage.

Case Studies

  • Cell Cycle Analysis : A study demonstrated that certain benzodioxole derivatives caused significant alterations in the cell cycle phases of Hep3B cells, leading to increased apoptosis rates.
    • Results : The treatment resulted in a marked decrease in G1 phase cells and an increase in G2-M phase cells, indicating effective cell cycle modulation.
  • Enzyme Interaction Studies : Research into similar compounds has highlighted their ability to inhibit key enzymes involved in cancer progression. For instance, inhibition of GSK-3β has been linked to reduced proliferation in neuroblastoma cells.
    • Findings : Compounds with structural similarities showed IC50 values around 1.6 µM against GSK-3β, suggesting that (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may also target this enzyme effectively.

Comparison with Similar Compounds

Target Compound vs. Triazole-Thiones ()

The benzo[d]thiazol-2(3H)-ylidene core in the target compound differs from the 1,2,4-triazole-3(4H)-thiones reported in . While both classes contain sulfur heterocycles, the triazole-thiones (e.g., compounds [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra . In contrast, the target compound’s benzo[d]thiazole ring lacks tautomeric flexibility due to its fused aromatic system.

Feature Target Compound Triazole-Thiones ()
Core Structure Benzo[d]thiazol-2(3H)-ylidene 1,2,4-Triazole-3(4H)-thione
Key IR Bands Expected νC=O (benzamide) ~1660–1680 cm⁻¹ νC=S: 1247–1255 cm⁻¹; No νC=O
Tautomerism Absent (rigid Z-configuration) Present (thione ↔ thiol equilibrium)

Target Compound vs. Thiadiazole-Benzamide Derivatives ()

Compounds such as N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) () share the benzamide motif but differ in heterocyclic substitution. The thiadiazole derivatives exhibit νC=O at ~1606–1719 cm⁻¹, reflecting conjugation with electron-withdrawing groups (e.g., isoxazole or pyridine) . The target compound’s sulfamoyl group introduces additional hydrogen-bonding capacity compared to simpler aryl substituents in .

Feature Target Compound Thiadiazole-Benzamide ()
Substituents N,N-bis(2-methoxyethyl)sulfamoyl, propargyl Isoxazole, phenyl, acetyl
Bioactive Potential Undocumented (structural hints at kinase targets) Active methylene derivatives tested for antimicrobial activity

Spectroscopic and Physicochemical Properties

IR and NMR Trends

  • C=O Stretching : The benzamide carbonyl in the target compound is expected at ~1660–1680 cm⁻¹, aligning with compounds in (1606–1719 cm⁻¹) .

Solubility and Stability

The 2-methoxyethyl chains on the sulfamoyl group enhance aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ) . The propargyl group may reduce stability under basic conditions due to alkyne reactivity.

Key Differentiators

Parameter Target Compound Closest Analogues (–4)
Heterocyclic Core Benzo[d]thiazole (fused ring) 1,2,4-Triazole, thiadiazole
Functional Groups Propargyl, bis(2-methoxyethyl)sulfamoyl Halogens, acetyl, isoxazole
Synthetic Complexity High (stereoselective Z-configuration) Moderate (tautomer-controlled synthesis)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.